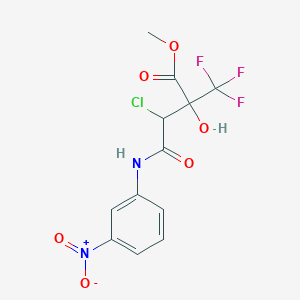
Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate is a complex organic compound with the molecular formula C12H10ClF3N2O6 and a molecular weight of 370.66 g/mol. This compound is characterized by the presence of multiple functional groups, including a chloro group, a hydroxy group, a nitroanilino group, an oxo group, and a trifluoromethyl group. These functional groups contribute to its unique chemical properties and reactivity.
準備方法
The synthesis of Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate involves several steps, typically starting with the preparation of intermediate compounds that are subsequently reacted under specific conditions to form the final product. The synthetic route often includes the following steps:
Formation of the Intermediate: The initial step involves the preparation of an intermediate compound through a series of reactions, such as halogenation, nitration, and esterification.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with an appropriate reagent to introduce the nitroanilino group.
Final Modification:
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reaction conditions and reagents used .
科学的研究の応用
Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
作用機序
The mechanism of action of Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes, receptors, and other biomolecules. For example, the nitroanilino group may interact with cellular proteins, leading to changes in cellular signaling pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
類似化合物との比較
Methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate can be compared with similar compounds, such as:
Methyl 3-chloro-2-hydroxy-4-{4-nitroanilino}-4-oxo-2-(trifluoromethyl)butanoate: This compound has a similar structure but with a different position of the nitro group, which can affect its reactivity and biological activity.
Methyl 3-chloro-2-hydroxy-4-{3-aminoanilino}-4-oxo-2-(trifluoromethyl)butanoate:
Methyl 3-chloro-2-hydroxy-4-{3-nitroanilino}-4-oxo-2-(methyl)butanoate: This compound has a methyl group instead of a trifluoromethyl group, which can influence its stability and reactivity.
特性
分子式 |
C12H10ClF3N2O6 |
|---|---|
分子量 |
370.66g/mol |
IUPAC名 |
methyl 3-chloro-2-hydroxy-4-(3-nitroanilino)-4-oxo-2-(trifluoromethyl)butanoate |
InChI |
InChI=1S/C12H10ClF3N2O6/c1-24-10(20)11(21,12(14,15)16)8(13)9(19)17-6-3-2-4-7(5-6)18(22)23/h2-5,8,21H,1H3,(H,17,19) |
InChIキー |
SLFTZGYYZGARBA-UHFFFAOYSA-N |
SMILES |
COC(=O)C(C(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl)(C(F)(F)F)O |
正規SMILES |
COC(=O)C(C(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])Cl)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















